CYP3A4/5 Inhibition: Para-Methoxy vs. Meta-Methoxy Isomer
The para‑methoxy isomer (target compound) exhibits a CYP3A4/5 IC₅₀ of 5.5 µM in human liver microsomes using midazolam as probe substrate. In contrast, the meta‑methoxy regioisomer (CAS 905764‑06‑9) shows a >3‑fold weaker inhibition (IC₅₀ ≈ 18 µM) under identical assay conditions, indicating that the position of the electron‑donating methoxy group directly modulates cytochrome P450 engagement [1].
| Evidence Dimension | CYP3A4/5 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 5.5 µM (5.50 × 10³ nM) in human liver microsomes; midazolam 1′-hydroxylation |
| Comparator Or Baseline | Meta-methoxy regioisomer (1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)urea): IC₅₀ ≈ 18 µM |
| Quantified Difference | ~3.3‑fold lower CYP3A4/5 inhibitory potency for the meta‑methoxy analog |
| Conditions | Human liver microsomes; 30 min preincubation with NADPH; midazolam substrate (10 µM); LC‑MS/MS detection |
Why This Matters
Lower CYP3A4/5 inhibition reduces the risk of metabolism‑based drug‑drug interactions, making the 4‑methoxy isomer preferable in polypharmacy screening cascades.
- [1] BindingDB. BDBM50538344 – CYP3A4/5 inhibition data (ChEMBL4633246). University of Washington / ChEMBL (2024). View Source
